2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[3,2-d]pyrimidin-4-one scaffold: A bicyclic system combining thiophene and pyrimidinone rings, critical for interactions with biological targets like kinases and PARPs .
- 3-Phenyl substitution: Enhances hydrophobic interactions in enzyme binding pockets .
The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, often associated with enhanced binding affinity and resistance to oxidative metabolism .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S2/c21-14-8-6-13(7-9-14)17(24)12-27-20-22-16-10-11-26-18(16)19(25)23(20)15-4-2-1-3-5-15/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXFLUFHCGRVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzaldehyde with thiourea to form the corresponding thioamide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the thieno[3,2-d]pyrimidine core. Subsequent reactions with phenyl isothiocyanate and 2-chloroacetyl chloride lead to the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes structurally related compounds and their properties:
Key Research Findings
Structural-Activity Relationships (SAR)
- Core Scaffold: The thieno[3,2-d]pyrimidin-4-one core is essential for binding to PARP and TNKS enzymes. Replacement with benzo-fused analogs (e.g., benzo[4,5]thieno) improves potency but may reduce selectivity . Spirocyclic modifications (e.g., cyclohexane fusion) enhance antifungal activity by increasing rigidity and membrane penetration .
Substituent Effects :
- 3-Phenyl vs. 3-Aryl : 3-Substituted phenyl groups optimize hydrophobic interactions. Bulky groups (e.g., 4-tert-butylphenyl in Compound 62) improve TNKS inhibition by filling enzyme subpockets .
- Sulfanyl Side Chain : The 2-oxoethyl linker with aryl groups (e.g., 4-chlorophenyl) balances electronic (electron-withdrawing Cl) and steric effects. Fluorine substitution (e.g., 4-fluorophenyl) may enhance solubility without compromising activity .
- Biological Activity: Anticancer: Derivatives with 4-chlorophenyl and methoxyphenyl groups (e.g., Compound 19b) exhibit superior anticancer activity, likely due to dual PARP/TNKS inhibition and ROS modulation . Antifungal: Spiro-thieno[3,2-d]pyrimidinones (e.g., Compound 8c) show efficacy against Candida spp., comparable to ketoconazole, via ergosterol biosynthesis disruption .
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thieno[3,2-d]pyrimidine core with a chlorophenyl substituent and a sulfanyl group. The presence of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 424.82 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 692287-35-7 |
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to This compound have been shown to possess activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thienopyrimidine derivatives against resistant strains of Staphylococcus aureus and Escherichia coli . The results demonstrated that certain derivatives displayed Minimum Inhibitory Concentrations (MIC) as low as 8 µg/mL against resistant strains, indicating potent activity.
Cytotoxic Effects
The cytotoxic potential of this compound has also been investigated in several cancer cell lines. For instance, compounds related to this structure have shown promising results against breast cancer (MCF-7) and colon cancer (Caco-2) cell lines.
Table 2: Cytotoxicity Data
The mechanisms underlying the biological activities of this compound are thought to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- DNA Interaction : Some thienopyrimidine derivatives can intercalate into DNA, disrupting replication and transcription processes.
Molecular Docking Studies
Molecular docking studies suggest that the compound may interact with specific protein targets involved in cancer progression and microbial resistance. For example, docking simulations indicate binding affinities for targets such as COX-2 and various kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
